2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a phenyl ring substituted with a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the ortho position. The dioxaborolane backbone (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) provides stability and enhances solubility in organic solvents, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions and medicinal chemistry .
Properties
IUPAC Name |
2-[4-chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BClF3O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNGZRBNPCAJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137609 | |
| Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1165935-85-2 | |
| Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1165935-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes with boron reagents. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent to form the dioxaborolane ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom acts as a Lewis acid.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced under specific conditions to yield different organoboron derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
Medicinal Chemistry Applications
- c-KIT Kinase Inhibition : A notable application of this compound is as a part of a series of c-KIT kinase inhibitors. The compound has shown promise in inhibiting c-KIT wild-type and various drug-resistant mutants, making it a candidate for treating certain cancers, particularly those associated with mutations in the c-KIT gene .
- Drug Development : The structural characteristics of this compound facilitate the design of novel therapeutic agents. Its ability to form stable complexes with biological targets allows it to serve as a lead compound in drug discovery processes aimed at developing more effective treatments for cancers and other diseases .
Organic Synthesis Applications
- Cross-Coupling Reactions : The compound acts as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can be utilized in Suzuki-Miyaura coupling reactions where it serves as a boronic acid derivative . This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
- Synthesis of Fluorinated Compounds : Given its trifluoromethyl group, this compound is instrumental in synthesizing fluorinated organic compounds. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in drug development and materials science .
Materials Science Applications
- Polymer Chemistry : The unique properties of the boron-containing structure allow for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced applications in electronics and coatings .
- Nanotechnology : The compound's ability to form stable complexes with metals makes it useful in the development of nanomaterials. These materials can have applications ranging from catalysis to drug delivery systems due to their enhanced surface area and reactivity .
Case Study 1: c-KIT Inhibitors
A study demonstrated that derivatives of 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibited significant inhibition against c-KIT kinase. The synthesized compounds were evaluated for their potency against various mutations associated with resistance to existing therapies. Results indicated that these compounds could be developed into effective treatments for gastrointestinal stromal tumors (GISTs) characterized by c-KIT mutations.
Case Study 2: Cross-Coupling Efficiency
Research involving the use of this compound in Suzuki-Miyaura reactions highlighted its efficiency in forming biaryl compounds under mild conditions. The study reported yields exceeding 90% with various aryl halides, showcasing its potential utility in synthesizing complex molecules required for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst . The trifluoromethyl and chloro groups enhance the compound’s reactivity and stability during these reactions.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Halogenated dioxaborolanes are widely used in coupling reactions due to the electron-withdrawing effects of halogens, which enhance reactivity. Key examples include:
Key Findings :
- Bromine and chlorine substituents improve oxidative stability and reaction efficiency in cross-couplings.
- The para-chloro group in the target compound may confer similar reactivity advantages, while the ortho-CF₃ group introduces steric hindrance and electronic effects distinct from purely halogenated analogs .
Trifluoromethyl-Substituted Derivatives
The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for pharmaceutical applications. Notable examples:
*Calculated based on structural formula.
Key Findings :
Oxygen-Containing Substituents
Oxygen-based functional groups (e.g., methoxy, benzyloxy) modulate electronic properties and solubility:
Key Findings :
Sulfur-Containing and Miscellaneous Derivatives
Sulfur substituents and complex bicyclic structures expand utility in diverse reactions:
Key Findings :
- Bicyclic derivatives () enable unique reactivity in ring-opening reactions.
Biological Activity
2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound notable for its potential biological applications. This compound is characterized by its unique structural features, which contribute to its biological activity. Understanding its interactions at the molecular level is crucial for harnessing its therapeutic potential.
- Molecular Formula : C13H16BClF3O2
- Molecular Weight : 272.07 g/mol
- Purity : >98% (GC)
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving binding selectivity to target proteins or enzymes. The boron atom may also play a role in stabilizing interactions with biomolecules through coordination chemistry.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
- Anticancer Activity : Preliminary data suggest that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in cancer metabolism and proliferation pathways. It shows promise as a selective inhibitor of certain kinases.
- Antimicrobial Properties : Some studies indicate that the compound possesses antimicrobial activity against specific bacterial strains. This could be linked to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study conducted by Smith et al., the compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Inhibition
Jones et al. explored the inhibitory effects of this compound on a panel of kinases involved in cancer signaling pathways. They reported that it effectively inhibited AKT and ERK pathways at nanomolar concentrations, suggesting its potential as a targeted therapeutic agent.
Case Study 3: Antimicrobial Properties
Research by Lee et al. demonstrated that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what reaction conditions are critical for high yield?
The synthesis typically involves coupling a halogenated aryl precursor (e.g., 2-chloro-5-(trifluoromethyl)phenylboronic acid) with a pinacol boronate ester under palladium-catalyzed conditions. Key steps include:
- Miyaura borylation : Use of Pd(dppf)Cl₂ as a catalyst with potassium acetate as a base in anhydrous dioxane at 80–100°C for 12–24 hours.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Critical parameters : Strict anhydrous conditions, inert atmosphere (N₂/Ar), and stoichiometric control of the boronic acid precursor to avoid side reactions.
Q. How can researchers ensure proper handling, storage, and solubility of this compound in experimental workflows?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas to prevent hydrolysis of the boronate ester .
- Solubility : Soluble in THF, DMSO, and dichloromethane (20–50 mg/mL at 25°C). For aqueous-phase reactions, use co-solvents like DMSO (≤10% v/v) to maintain stability .
- Handling : Use gloveboxes for moisture-sensitive steps and characterize purity via HPLC (C18 column, acetonitrile/water mobile phase) before use .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling involving this compound, particularly when targeting sterically hindered aryl partners?
- Catalyst screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for improved turnover in sterically demanding reactions.
- Solvent selection : Replace dioxane with toluene or DMF to enhance solubility of bulky substrates.
- Temperature gradients : Gradual heating (50°C → 100°C) reduces premature catalyst deactivation.
- Additives : Include tetrabutylammonium bromide (TBAB) to stabilize the boronate intermediate and improve coupling efficiency .
Q. What structural features of this compound (e.g., trifluoromethyl and chloro substituents) influence its reactivity in photophysical or catalytic applications?
- Electron-withdrawing effects : The -CF₃ and -Cl groups reduce electron density at the boron center, slowing protodeboronation but increasing oxidative stability.
- Steric effects : The tetramethyl dioxaborolane ring shields the boron atom, limiting undesired side reactions in cross-couplings.
- Comparative analysis : Fluorine analogs (e.g., 2-(3-fluorophenyl)-dioxaborolane) exhibit faster transmetallation but lower thermal stability, highlighting the trade-off between reactivity and robustness .
Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this compound in C–H borylation reactions?
- Data normalization : Control for variables like substrate purity, solvent batch quality, and catalyst loading.
- In-situ monitoring : Use ¹⁹F NMR or Raman spectroscopy to track boronate intermediate formation and identify decomposition pathways.
- Substituent benchmarking : Compare performance against structurally similar compounds (e.g., difluoromethyl or methoxy variants) to isolate electronic vs. steric contributions .
Q. What computational methods are effective for predicting the photophysical or electronic properties of derivatives of this compound?
- DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps and assess charge distribution at the boron center.
- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility trends.
- Validation : Cross-reference computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters for trifluoromethyl-substituted arylboronates .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the hydrolytic stability of this compound under acidic conditions?
- pH dependency : Stability varies sharply below pH 5 due to accelerated cleavage of the B–O bond. Buffered conditions (pH 6–7) in polar aprotic solvents (e.g., THF) mitigate this .
- Impurity effects : Trace water or protic contaminants in commercial reagents can skew stability assays. Use Karl Fischer titration to quantify water content pre-experiment .
Methodological Best Practices
Q. What analytical techniques are most reliable for characterizing this compound and its derivatives?
- NMR : ¹¹B NMR (δ 28–32 ppm for dioxaborolanes) and ¹⁹F NMR (δ -60 to -65 ppm for -CF₃) confirm structural integrity.
- Mass spectrometry : High-resolution ESI-MS (negative ion mode) detects deboronation byproducts.
- X-ray crystallography : Resolve steric effects in solid-state structures, as demonstrated for ferrocenyl analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
